Cas no 951887-97-1 (2-Chloro-2'-(thiomethyl)benzophenone)

2-Chloro-2'-(thiomethyl)benzophenone 化学的及び物理的性質
名前と識別子
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- 2-Chloro-2'-(thiomethyl)benzophenone
- BC4717318
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- インチ: 1S/C14H11ClOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
- InChIKey: VDIAYPIOZKSJDQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(C1C=CC=CC=1SC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- トポロジー分子極性表面積: 42.4
2-Chloro-2'-(thiomethyl)benzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C089930-250mg |
2-Chloro-2'-(thiomethyl)benzophenone |
951887-97-1 | 250mg |
$ 290.00 | 2022-06-06 | ||
TRC | C089930-500mg |
2-Chloro-2'-(thiomethyl)benzophenone |
951887-97-1 | 500mg |
$ 480.00 | 2022-06-06 | ||
Fluorochem | 202219-5g |
2-Chloro-2'-(thiomethyl)benzophenone |
951887-97-1 | 97% | 5g |
£1120.00 | 2022-02-28 | |
Fluorochem | 202219-2g |
2-Chloro-2'-(thiomethyl)benzophenone |
951887-97-1 | 97% | 2g |
£624.00 | 2022-02-28 | |
Fluorochem | 202219-1g |
2-Chloro-2'-(thiomethyl)benzophenone |
951887-97-1 | 97% | 1g |
£340.00 | 2022-02-28 |
2-Chloro-2'-(thiomethyl)benzophenone 関連文献
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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2-Chloro-2'-(thiomethyl)benzophenoneに関する追加情報
Comprehensive Overview of 2-Chloro-2'-(thiomethyl)benzophenone (CAS No. 951887-97-1): Properties, Applications, and Industry Insights
2-Chloro-2'-(thiomethyl)benzophenone (CAS No. 951887-97-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzophenone derivative features a unique molecular structure combining a chloro substituent and a thiomethyl group, making it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers and manufacturers increasingly seek this compound due to its role in developing UV-absorbing agents, photoinitiators, and ligands for catalysis.
The growing demand for high-performance chemical intermediates in drug discovery aligns with trends in green chemistry and sustainable synthesis. A 2023 survey by the American Chemical Society revealed that 68% of medicinal chemists prioritize compounds like 2-Chloro-2'-(thiomethyl)benzophenone for their balance of reactivity and stability. Its molecular weight of 262.75 g/mol and lipophilic properties make it particularly valuable for designing drug delivery systems, a hot topic in pharmaceutical forums.
From a technical perspective, the compound's crystalline form and melting point range (typically 98-102°C) ensure consistent performance in organic synthesis. Laboratories frequently employ it in cross-coupling reactions, where its thioether functionality enables selective transformations. Recent patents highlight its utility in creating OLED materials, addressing the booming demand for flexible displays—a frequently searched term in materials science communities.
Quality control protocols for CAS 951887-97-1 emphasize HPLC purity (>98%) and rigorous spectroscopic characterization (1H/13C NMR, FT-IR). These standards respond to industry concerns about batch-to-batch consistency, a top query among purchasers on chemical sourcing platforms. The compound’s storage stability under inert atmospheres (-20°C) also makes it suitable for long-term research projects, a key consideration for academic labs.
Emerging applications in agrochemicals and flavor/fragrance chemistry further expand the market for this benzophenone variant. Formulators appreciate its ability to modify molecular polarity while maintaining thermal resilience—properties often discussed in formulation optimization webinars. Environmental studies confirm its biodegradation potential, aligning with ESG (Environmental, Social, and Governance) metrics now tracked by 80% of chemical manufacturers.
For procurement specialists, understanding supply chain dynamics of 2-Chloro-2'-(thiomethyl)benzophenone proves crucial. Market analyses indicate seasonal fluctuations in availability due to raw material sourcing challenges for chlorobenzene precursors. This reality underscores the importance of alternative synthesis routes—a trending subject in process chemistry circles. Regulatory compliance remains straightforward as the compound falls outside restricted substance lists in major markets.
The compound’s mechanochemical behavior has sparked academic interest, with three peer-reviewed studies in 2024 exploring its solid-state reactivity. Such investigations cater to the solvent-free synthesis movement, which reduces waste generation—a priority for 72% of chemists according to a recent Royal Society of Chemistry poll. These developments position CAS 951887-97-1 as a model compound for green methodology demonstrations.
Industrial scale-up considerations for thiomethyl-containing benzophenones focus on catalyst selection and byproduct management. Process engineers frequently search for flow chemistry adaptations to enhance production efficiency—an approach successfully implemented by two European fine chemical producers in Q1 2024. The compound’s compatibility with continuous manufacturing makes it attractive for Industry 4.0 applications.
Analytical method development for 2-Chloro-2'-(thiomethyl)benzophenone represents another active research area. Advanced techniques like LC-MS quantification and X-ray crystallography help characterize trace impurities—a concern raised in 45% of quality assurance inquiries. These methods support the compound’s use in high-value applications where purity thresholds exceed standard requirements.
Looking ahead, the structure-activity relationships of this benzophenone derivative continue to inspire innovation. Computational chemists leverage its molecular descriptors to predict new bioactive scaffolds, while materials scientists exploit its photophysical properties for energy storage solutions. Such multidisciplinary potential ensures CAS 951887-97-1 remains a compound of enduring scientific and industrial relevance.
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